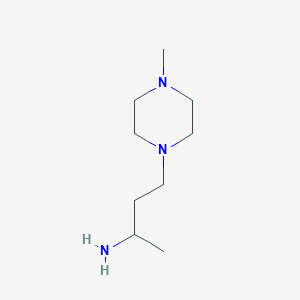

4-(4-Methylpiperazin-1-yl)butan-2-amine

Description

Significance of Piperazine-Containing Scaffolds in Modern Chemical Biology Research

The piperazine (B1678402) ring is a six-membered heterocycle containing two nitrogen atoms at opposite positions. It is considered a "privileged scaffold" in drug discovery, a term used to describe molecular frameworks that are capable of binding to multiple biological targets. tandfonline.commdpi.com The widespread use of the piperazine moiety is attributed to its unique physicochemical properties, including its typical water solubility, basicity, and conformational flexibility. tandfonline.comresearchgate.net These characteristics allow it to serve multiple roles in drug design, such as improving the pharmacokinetic properties of a molecule or acting as a versatile linker to correctly position other pharmacophoric groups for interaction with a target macromolecule. tandfonline.comnih.gov

The piperazine nucleus is a component of numerous drugs approved by the U.S. Food and Drug Administration (FDA) across a vast range of therapeutic areas. tandfonline.comnih.govnih.gov Its derivatives have demonstrated a wide spectrum of biological activities. ijpsr.comresearchgate.net Researchers have successfully incorporated the piperazine scaffold into molecules designed to act as anticancer, antimicrobial, antidepressant, antiviral, anti-inflammatory, and antimalarial agents, among others. mdpi.comnih.gov In fact, piperazine ranks as the third most common nitrogen-containing heterocycle found in drug discovery. mdpi.comresearchwithnj.com The chemical reactivity of its nitrogen atoms facilitates the synthesis of diverse derivatives, making it a cornerstone for building libraries of compounds for biological screening. tandfonline.comrsc.org

| Biological Activity | Therapeutic Area | Reference Example |

|---|---|---|

| Anticancer | Oncology | Imatinib |

| Antipsychotic | Psychiatry | Fluphenazine |

| Antibacterial | Infectious Disease | Ciprofloxacin |

| Antifungal | Infectious Disease | Itraconazole |

| Antiviral / Anti-HIV | Infectious Disease | Indinavir |

| Antidepressant | Psychiatry | Amoxapine |

| Antihistamine | Allergology | Cyclizine |

| Antihypertensive | Cardiology | Prazosin |

Overview of the Research Trajectory for 4-(4-Methylpiperazin-1-yl)butan-2-amine and its Structural Analogs

Dedicated research focusing specifically on the synthesis, characterization, and biological activity of this compound is not extensively documented in scientific literature. However, the research trajectory for this class of compounds can be inferred from studies on its close structural analogs. The molecule can be deconstructed into two key features: the N-methylpiperazine head and the 4-aminobutan-2-yl tail. Research on compounds sharing these or similar features typically falls into synthetic chemistry and biological screening.

Synthetic methodologies for producing N-alkylpiperazines are well-established and commonly involve procedures like reductive amination or nucleophilic substitution. nih.gov The synthesis of related structures, such as 5-((4-Alkyl piperazin-1-yl) methyl) quinolin-8-ol derivatives, has been reported, demonstrating the straightforward chemistry involved in creating libraries of such compounds for further evaluation. researchgate.net

The primary research interest in simple alkylpiperazine amines lies in their utility as building blocks for more complex molecules or as candidates in initial screening campaigns. For instance, analogs are often evaluated for a range of biological activities, including antimicrobial and antifungal properties. researchgate.netnih.gov The presence of the basic amine groups makes these compounds candidates for interacting with biological targets like G-protein coupled receptors (GPCRs), ion channels, and enzymes, which are frequently explored in the development of new therapeutics. While no specific biological activity has been ascribed to this compound, its analogs are commercially available for research purposes, indicating their role as tools in discovery chemistry.

| Compound Name | Molecular Formula | Key Structural Difference from Target Compound |

|---|---|---|

| This compound | C₉H₂₁N₃ | Reference Compound |

| 4-(4-Methylpiperazin-1-yl)butan-1-amine | C₉H₂₁N₃ | Amine group is at the 1-position of the butane (B89635) chain. scbt.com |

| 4-(4-Ethylpiperazin-1-yl)butan-1-amine | C₁₀H₂₃N₃ | Ethyl group on piperazine nitrogen instead of methyl; amine at 1-position. scbt.com |

| 4-(4-tert-Butylpiperazin-1-yl)-N-methylbutan-2-amine | C₁₃H₂₉N₃ | tert-Butyl group on piperazine nitrogen; secondary amine (N-methyl) on butane chain. nih.gov |

| 2-(4-Methyl-piperazin-1-yl)-ethylamine | C₇H₁₇N₃ | Ethyl chain instead of a butyl chain. sigmaaldrich.com |

Current Academic Perspectives and Unmet Research Needs for the Compound

From a current academic perspective, this compound represents a largely uncharacterized chemical entity with potential utility as a foundational element in drug discovery programs. The primary and most significant unmet research need is the comprehensive evaluation of its biological activity profile. There is a clear lack of data regarding its interactions with any biological targets.

Future research efforts would logically begin with broad, initial screening to identify any potential "hits." Given the wide-ranging activities of piperazine derivatives, this compound could be a candidate for inclusion in high-throughput screening libraries assayed against various target classes, such as kinases, proteases, or CNS receptors. ijpsr.comnih.gov The structural simplicity of the compound makes it an ideal starting point for structure-activity relationship (SAR) studies. polyu.edu.hk Should an initial screening reveal any biological activity, subsequent research would involve the systematic modification of its structure—for example, by altering the substitution on the piperazine nitrogen or modifying the length and substitution of the alkylamine chain—to optimize potency and selectivity.

Structure

3D Structure

Properties

IUPAC Name |

4-(4-methylpiperazin-1-yl)butan-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H21N3/c1-9(10)3-4-12-7-5-11(2)6-8-12/h9H,3-8,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOOWJBMUJNNMMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCN1CCN(CC1)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 4 4 Methylpiperazin 1 Yl Butan 2 Amine

Established Reaction Pathways for the Synthesis of the 4-(4-Methylpiperazin-1-yl)butan-2-amine Core

The synthesis of this compound relies on established organic chemistry principles, primarily involving the formation of the alkylamine and the incorporation of the N-methylpiperazine moiety.

Reductive Amination Strategies for Alkylamine Moieties

Reductive amination is a highly effective and widely used method for the synthesis of primary, secondary, and tertiary amines from carbonyl compounds (aldehydes or ketones). uni-bayreuth.deharvard.edu This reaction is a cornerstone for creating the 2-aminobutane portion of the target molecule. The process typically occurs in a one-pot reaction where a carbonyl compound reacts with an amine in the presence of a reducing agent. wikipedia.org

The reaction proceeds through two main steps:

Imine/Iminium Ion Formation : The nucleophilic amine (in this case, ammonia (B1221849) or an ammonia source for a primary amine) attacks the electrophilic carbonyl carbon of a ketone, such as 4-(4-methylpiperazin-1-yl)butan-2-one. This is followed by the elimination of a water molecule to form an imine intermediate. wikipedia.org In acidic conditions, this intermediate can be protonated to form a more reactive iminium ion.

Reduction : The imine or iminium ion is then reduced to form the final amine. youtube.com This step requires a reducing agent that selectively reduces the C=N double bond without affecting the original carbonyl group, which is crucial for one-pot syntheses. harvard.edu

Several reducing agents are commonly employed for this transformation, each with specific advantages. Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is a particularly mild and selective reagent for reductive amination. harvard.edumasterorganicchemistry.com Other common reagents include sodium cyanoborohydride (NaBH₃CN) and catalytic hydrogenation (H₂ with a metal catalyst like Pd/C). youtube.commasterorganicchemistry.comorganic-chemistry.org The choice of reagent can be critical for tolerating other functional groups within the molecule. uni-bayreuth.de

| Reducing Agent | Abbreviation | Typical Conditions | Key Characteristics |

|---|---|---|---|

| Sodium Triacetoxyborohydride | STAB, NaBH(OAc)₃ | Acidic (e.g., Acetic Acid), Room Temperature | Mild, highly selective for iminium ions, tolerates a wide range of functional groups. harvard.edu |

| Sodium Cyanoborohydride | NaBH₃CN | Weakly acidic (pH 6-7) | Selective for iminium ions over ketones/aldehydes, but is highly toxic. harvard.edu |

| Catalytic Hydrogenation | H₂/Catalyst (e.g., Pd/C, Raney Ni) | Pressurized H₂, various solvents | Effective and clean (byproduct is water), but can reduce other functional groups (e.g., alkenes, nitro groups). wikipedia.org |

| Sodium Borohydride | NaBH₄ | Stepwise procedure often required | Can reduce the starting carbonyl if not used in a controlled, stepwise manner. masterorganicchemistry.com |

Multistep Synthetic Routes Incorporating the 4-Methylpiperazin-1-yl Functionality

The construction of the full this compound structure typically involves a multistep sequence. A logical and common approach involves first synthesizing the ketone precursor, 4-(4-methylpiperazin-1-yl)butan-2-one, followed by reductive amination.

A plausible synthetic pathway is outlined below:

N-Alkylation of 1-Methylpiperazine (B117243) : The synthesis begins with the nucleophilic substitution reaction between 1-methylpiperazine and a suitable 4-carbon electrophile. A common starting material is a haloketone, such as 4-chlorobutan-2-one or 4-bromobutan-2-one. 1-Methylpiperazine acts as the nucleophile, displacing the halide to form the carbon-nitrogen bond and yielding the ketone precursor, 4-(4-methylpiperazin-1-yl)butan-2-one. This type of N-alkylation is a standard method for preparing piperazine (B1678402) derivatives. mdpi.comresearchgate.net

Reductive Amination of the Ketone : The resulting ketone, 4-(4-methylpiperazin-1-yl)butan-2-one, is then subjected to reductive amination as described in the previous section. Reaction with an ammonia source (like ammonium (B1175870) acetate (B1210297) or aqueous ammonia) in the presence of a reducing agent such as sodium triacetoxyborohydride or hydrogen gas with a palladium catalyst will convert the ketone functional group into the desired primary amine, yielding the final product. nih.govmdpi.com

| Step | Reaction | Starting Materials | Key Reagents | Product |

|---|---|---|---|---|

| 1 | N-Alkylation | 1-Methylpiperazine, 4-Chlorobutan-2-one | Base (e.g., K₂CO₃), Solvent (e.g., Acetonitrile) | 4-(4-Methylpiperazin-1-yl)butan-2-one |

| 2 | Reductive Amination | 4-(4-Methylpiperazin-1-yl)butan-2-one | Ammonia source (e.g., NH₄OAc), Reducing Agent (e.g., NaBH(OAc)₃) | This compound |

Stereoselective Synthesis and Chiral Separation Techniques for this compound Stereoisomers

The target compound possesses a chiral center at the second carbon of the butane (B89635) chain, meaning it exists as a pair of enantiomers (R and S isomers). The separation and selective synthesis of these stereoisomers are critical in many applications.

Stereoselective Synthesis : Achieving an enantiomerically pure or enriched product directly through synthesis can be accomplished using several strategies. One approach is asymmetric reductive amination, where a chiral catalyst or a chiral auxiliary is used to influence the stereochemical outcome of the reduction of the imine intermediate. Another method involves using a chiral starting material. For instance, if a chiral amine is used in a reductive amination reaction with a ketone, a specific diastereomer can be formed, which can then be further processed.

Chiral Separation (Resolution) : When the synthesis results in a racemic mixture (an equal mixture of both enantiomers), separation techniques are required to isolate the individual stereoisomers. nih.gov

Chiral Chromatography : High-performance liquid chromatography (HPLC) is a powerful technique for separating enantiomers. mdpi.com This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to elute from the column at different times. mdpi.com Cellulose- and amylose-based CSPs are commonly used for the separation of chiral amines. nih.govmdpi.com

Diastereomeric Salt Formation : This classical resolution method involves reacting the racemic amine with a single enantiomer of a chiral acid (a resolving agent), such as tartaric acid or mandelic acid. This reaction forms a pair of diastereomeric salts. Since diastereomers have different physical properties (e.g., solubility), they can be separated by conventional methods like fractional crystallization. After separation, the individual diastereomeric salts are treated with a base to liberate the pure enantiomers of the amine.

Exploration of Chemical Derivatization Strategies for Analog Generation

The chemical structure of this compound offers multiple sites for derivatization to generate a library of analogs for various research purposes. The primary amine is the most reactive site for such modifications.

Common derivatization strategies include:

N-Alkylation : The primary amine can be further alkylated to form secondary or tertiary amines through another reductive amination with an aldehyde or ketone, or via nucleophilic substitution with an alkyl halide.

N-Acylation : Reaction of the primary amine with acyl chlorides or acid anhydrides results in the formation of stable amide derivatives.

Sulfonamide Formation : The amine can react with sulfonyl chlorides (e.g., tosyl chloride or mesyl chloride) in the presence of a base to yield sulfonamides.

Urea (B33335) and Thiourea (B124793) Formation : Treatment of the amine with isocyanates or isothiocyanates provides access to urea and thiourea derivatives, respectively.

These derivatization reactions allow for systematic modification of the molecule's properties, such as its polarity, basicity, and steric profile.

Application of Sustainable and Green Chemistry Approaches in 4-Methylpiperazine Synthesis

The environmental impact and efficiency of chemical syntheses are of growing importance. Green chemistry principles are being applied to the synthesis of key intermediates like 1-methylpiperazine. chemicalbook.com Traditional methods for synthesizing piperazine and its derivatives can be energy-intensive and may use hazardous reagents.

Recent advancements have focused on more sustainable routes:

Photoredox Catalysis : This approach uses visible light to drive chemical reactions, often under mild conditions. mdpi.com Organic photoredox catalysts are being developed to replace expensive and potentially toxic transition-metal catalysts (like iridium). mdpi.comorganic-chemistry.org These methods can be used for C-H functionalization of the piperazine ring, offering new, efficient ways to build complexity. researchgate.net

Cost-Effective and High-Yield Processes : New synthetic routes for 1-methylpiperazine have been developed that use inexpensive starting materials and aim for high conversion rates and selectivity, minimizing by-products and simplifying purification. chemicalbook.com One reported green synthesis involves an aminolysis reaction followed by hydrogenation using Raney nickel, achieving a high yield and purity. chemicalbook.com

Use of Nanofiltration : In the synthesis of related compounds, nanofiltration has been employed to remove unreacted starting materials and by-products, reducing solvent use and energy consumption associated with traditional purification methods like distillation or crystallization. google.com

These green approaches not only reduce the environmental footprint but can also lead to more cost-effective and safer manufacturing processes for piperazine-based compounds. chemicalbook.comgoogle.com

In Vitro Biological Activity Profiling and Mechanistic Investigations

Antiplasmodial Activity and Hemozoin Inhibition Studies in Experimental Models

The global fight against malaria has necessitated the discovery of novel antimalarial agents. One of the key strategies in antimalarial drug development is the inhibition of hemozoin formation, a detoxification pathway essential for the survival of the Plasmodium parasite within red blood cells. During its intraerythrocytic stage, the parasite digests hemoglobin, releasing large quantities of toxic free heme. To protect itself, the parasite crystallizes this heme into an inert substance called hemozoin. Inhibition of this process leads to an accumulation of toxic heme, ultimately killing the parasite. nih.gov

Several classes of compounds containing piperazine (B1678402) moieties have been investigated for their antiplasmodial activity and their ability to inhibit hemozoin formation. For instance, 2,4-disubstituted imidazopyridines incorporating a methylpiperazine group have demonstrated potent activity against Plasmodium falciparum strains. nih.gov The basic nature of the piperazine ring is thought to be crucial for accumulating in the acidic digestive vacuole of the parasite, where hemozoin formation occurs.

While direct studies on 4-(4-Methylpiperazin-1-yl)butan-2-amine are limited, research on analogous structures provides valuable insights. For example, certain 4-aminoquinoline-based heteroaryl-piperazines have shown equal potency against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. mdpi.com This suggests that the piperazine scaffold could play a role in overcoming drug resistance mechanisms. Furthermore, the antiplasmodial activity of various scaffolds, including quinolines, benzamides, and benzimidazoles, has been linked to their hemozoin inhibitory capacity. nih.gov These findings underscore the potential of piperazine-containing compounds as a promising avenue for the development of new antimalarial drugs that target the heme detoxification pathway.

Assessment of Anti-inflammatory and Antioxidant Properties

Inflammation and oxidative stress are underlying factors in a multitude of chronic diseases. Consequently, compounds with anti-inflammatory and antioxidant properties are of significant therapeutic interest. The piperazine nucleus is a common feature in many compounds exhibiting such activities.

A study investigating a new piperazine derivative, (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone (LQFM182), revealed significant anti-inflammatory and anti-nociceptive effects. In a carrageenan-induced paw edema model in mice, this compound reduced edema formation and in a pleurisy model, it decreased cell migration and the levels of pro-inflammatory cytokines TNF-α and IL-1β. nih.gov Similarly, a series of methyl salicylate derivatives bearing a piperazine moiety demonstrated potent in vivo anti-inflammatory activities. nih.govmdpi.com One of these compounds was also found to inhibit the release of lipopolysaccharide (LPS)-induced interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in RAW264.7 macrophages in a dose-dependent manner and attenuate the up-regulation of cyclooxygenase-2 (COX-2). nih.gov

Regarding antioxidant activity, a review of piperazine-containing compounds highlighted their ability to scavenge free radicals. researchgate.net The antioxidant potential is often enhanced when the piperazine ring is coupled with other heterocyclic structures known for their antioxidant properties. For instance, one study found that a synthesized piperazine derivative exhibited good antioxidant activity with an IC50 value of 2.396 μg/mL. nih.gov These studies suggest that the incorporation of a 4-methylpiperazine moiety can contribute to the anti-inflammatory and antioxidant profile of a molecule.

Evaluation of Antimicrobial Efficacy Against Diverse Bacterial Strains

The rise of antibiotic-resistant bacteria poses a significant threat to global health, driving the search for new antimicrobial agents. Piperazine derivatives have emerged as a promising class of compounds with a broad spectrum of antibacterial activity.

Numerous studies have reported the synthesis and evaluation of piperazine-containing compounds against various bacterial strains. For example, a series of 4-substituted-benzylpiperazin-1-yl methanone derivatives were screened for their antibacterial activity against Proteus vulgaris, Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. Several of these compounds demonstrated good antibacterial activity. ijpsnonline.com In another study, novel 4-piperazinylquinoline hybrid derivatives were designed and synthesized, showing noteworthy activity against S. aureus. nih.gov Furthermore, 2-[4-(substituted piperazin-/piperidin-1-ylcarbonyl)phenyl]-1H-benzimidazole derivatives have been synthesized, with one compound exhibiting significant antibacterial activity against S. aureus and methicillin-resistant S. aureus (MRSA) with a minimum inhibitory concentration (MIC) value of 6.25 µg/mL. nih.gov

The structural versatility of the piperazine scaffold allows for the development of derivatives with potent activity against both Gram-positive and Gram-negative bacteria. The introduction of different substituents on the piperazine ring can significantly influence the antimicrobial spectrum and potency.

| Compound/Derivative Class | Bacterial Strain(s) | Activity (MIC/Zone of Inhibition) | Reference |

|---|---|---|---|

| 4-Substituted-benzylpiperazin-1-yl methanone derivatives | P. vulgaris, S. aureus, E. coli, B. subtilis | Good antibacterial activity | ijpsnonline.com |

| 4-Piperazinylquinoline hybrid derivatives | S. aureus | Noteworthy activity | nih.gov |

| 2-[4-(Substituted piperazin-1-ylcarbonyl)phenyl]-1H-benzimidazole derivative (Compound 20) | S. aureus, MRSA | MIC: 6.25 µg/mL | nih.gov |

| Piperazine derivatives | S. aureus, P. aeruginosa, S. epidermidis, E. coli | Significant activity against various strains | researchgate.net |

Antiproliferative Activity and Associated Cellular Mechanisms in Research Cell Lines

The piperazine scaffold is a key component in a number of approved and experimental anticancer agents. Its presence can influence the pharmacokinetic and pharmacodynamic properties of the molecule, contributing to its antiproliferative effects.

A wide range of piperazine derivatives has been synthesized and evaluated for their cytotoxic activity against various human cancer cell lines. For instance, novel vindoline-piperazine conjugates have shown significant in vitro antiproliferative activity against the NCI-60 panel of human tumor cell lines. mdpi.comnih.gov One derivative containing a [4-(trifluoromethyl)benzyl]piperazine moiety was particularly effective against the breast cancer MDA-MB-468 cell line with a GI50 value of 1.00 μM. nih.gov Similarly, piperazine-substituted pyranopyridines have demonstrated antiproliferative activity at micromolar and submicromolar concentrations in various cancer cell lines, with mechanisms involving the induction of apoptosis. nih.gov

The antiproliferative mechanisms of piperazine-containing compounds are diverse. Some induce caspase-dependent apoptosis by inhibiting multiple cancer signaling pathways, including the PI3K/AKT, Src family kinases, and BCR-ABL pathways. nih.gov The ability to induce apoptosis, or programmed cell death, is a hallmark of many effective anticancer drugs.

| Compound/Derivative Class | Cell Line(s) | Activity (IC50/GI50) | Reference |

|---|---|---|---|

| Vindoline-piperazine conjugate with [4-(trifluoromethyl)benzyl]piperazine | Breast (MDA-MB-468) | GI50: 1.00 μM | nih.gov |

| Vindoline-piperazine conjugate with 1-bis(4-fluorophenyl)methyl piperazine | Non-small cell lung (HOP-92) | GI50: 1.35 μM | nih.gov |

| Piperazine-substituted pyranopyridines | Various cancer cell lines | Micromolar and submicromolar concentrations | nih.gov |

| Novel piperazine derivative (C505) | Leukemia (K562), Cervical (HeLa), Gastric (AGS) | GI50: 0.06-0.16 μM | nih.gov |

| Carbazole-piperazine hybrid (ECPU-0001) | Lung adenocarcinoma (A549) | IC50: 1.779 µM | nih.gov |

Modulatory Effects on Specific Enzymes and Receptors (e.g., Lipoxygenase, Kinases, Nucleoside Transporters, Bcl-2 Family Proteins)

The biological effects of piperazine derivatives are often mediated by their interaction with specific enzymes and receptors that are critical for cellular function and signaling.

Lipoxygenase: Certain 4,5-disubstituted-thiazoyl amides containing a 4-N-methyl piperazine moiety have been reported to exhibit significant lipoxygenase (LOX) inhibition. researchgate.net Lipoxygenases are enzymes involved in the biosynthesis of leukotrienes, which are inflammatory mediators.

Kinases: The piperazine ring is a common structural feature in many kinase inhibitors used in cancer therapy. researchgate.net For example, piperazine–chalcone hybrids have been designed as potential vascular endothelial growth factor receptor-2 (VEGFR-2) inhibitors, with some derivatives showing IC50 values in the sub-micromolar range. tandfonline.com VEGFR-2 is a key mediator of angiogenesis, a process crucial for tumor growth and metastasis. Furthermore, 3-(piperazinylmethyl)benzofuran derivatives have been identified as novel type II cyclin-dependent kinase 2 (CDK2) inhibitors, with some compounds showing potent inhibitory activity. nih.gov

Nucleoside Transporters: Equilibrative nucleoside transporters (ENTs) are involved in the transport of nucleosides across cell membranes and are important for nucleotide synthesis and the action of certain chemotherapeutic agents. A novel inhibitor of ENTs, 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT), which contains a piperazine moiety, has been identified and shown to be more selective for ENT2 over ENT1. polyu.edu.hknih.gov

Bcl-2 Family Proteins: The B-cell lymphoma 2 (Bcl-2) family of proteins are key regulators of apoptosis. Overexpression of anti-apoptotic Bcl-2 proteins is a common mechanism of cancer cell survival and drug resistance. Several piperazine-containing compounds have been shown to interact with and modulate the function of Bcl-2 family proteins. For instance, a carbazole-piperazine hybrid molecule was designed as a potent BCL-2 targeting agent that induces apoptosis in lung adenocarcinoma cells. nih.gov Molecular docking studies have also indicated that substituted piperazines can interact with the hydrophobic pocket of the anti-apoptotic protein Bcl-2. mdpi.com Additionally, novel hybrid chalcone N-ethyl-piperazinyl amide derivatives of oleanonic and ursonic acids have been shown to down-regulate the expression of anti-apoptotic Bcl-XL and Bcl-2 genes while up-regulating the pro-apoptotic Bak gene, leading to apoptosis. mdpi.com

Future Research Directions and Unexplored Academic Avenues

Identification of Novel Biological Targets for Academic Inquiry

The 4-methylpiperazine nucleus is a privileged scaffold in drug discovery, known to interact with a wide array of biological targets. researchgate.netingentaconnect.comnih.gov This versatility suggests that 4-(4-Methylpiperazin-1-yl)butan-2-amine could be a valuable starting point for identifying novel biological interactions.

A primary area of investigation would be its potential activity on neurotransmitter receptors . ijrrjournal.comnih.gov The piperazine (B1678402) ring is a common feature in many centrally acting agents, including antipsychotics, antidepressants, and anxiolytics. nih.gov Future research could involve screening this compound against a panel of G-protein coupled receptors (GPCRs), such as serotonergic, dopaminergic, and adrenergic receptors, to uncover new receptor modulation profiles. The butan-2-amine side chain, with its chiral center, may impart a unique specificity and potency to these interactions that differs from other piperazine derivatives. ontosight.ai

Furthermore, the piperazine moiety is a key component in numerous anticancer agents . nbinno.comnbinno.com Therefore, another avenue of research is to investigate the cytotoxic and antiproliferative effects of this compound across various cancer cell lines. Its mechanism of action could involve the inhibition of kinases, interference with DNA replication, or modulation of cell signaling pathways critical for tumor growth.

Finally, the structural similarities to compounds with antimicrobial and antiviral properties warrant investigation into its efficacy against a broad spectrum of pathogens. ingentaconnect.comnih.govwisdomlib.org The basic nitrogen atoms of the piperazine ring can play a crucial role in interacting with microbial targets. researchgate.net

Integration with Advanced Chemical Biology Techniques and Methodologies

To explore the biological landscape of this compound, the integration of advanced chemical biology techniques will be paramount. Affinity-based proteomics could be employed to identify its direct protein targets within a cellular lysate. This would involve synthesizing a derivative of the compound with a reactive handle for immobilization on a solid support, allowing for the capture and subsequent identification of binding partners by mass spectrometry.

High-throughput screening (HTS) methodologies can be utilized to rapidly assess the compound's activity against large libraries of enzymes, receptors, and ion channels. This approach can provide a broad overview of its biological activity and identify initial "hits" for further investigation.

Moreover, the use of cellular imaging techniques with a fluorescently labeled analog of this compound could provide valuable insights into its subcellular localization and trafficking. This can help to understand where the compound accumulates within the cell and, by extension, its likely sites of action.

Rational Design of Multi-Targeting Chemical Probes

The development of multi-target directed ligands (MTDLs) is a promising strategy for treating complex, multifactorial diseases. researchgate.netnih.govnih.gov The piperazine scaffold is particularly well-suited for the design of such agents due to its ability to present substituents in distinct vectors, allowing for simultaneous interaction with multiple biological targets. mdpi.com

Starting with the this compound core, medicinal chemists could rationally design derivatives that aim to modulate two or more disease-relevant targets. For example, in the context of neurodegenerative diseases like Alzheimer's, one could envision a molecule that combines the cholinesterase inhibitory activity often associated with amine-containing structures with the modulation of beta-amyloid aggregation, a property that has been explored with other piperazine derivatives. nih.gov

The butan-2-amine side chain offers a key point for chemical modification. By appending other pharmacophores to this part of the molecule, it may be possible to create hybrid molecules with a unique, dual-action profile. Molecular modeling and docking studies would be instrumental in guiding the design of these multi-target probes to ensure optimal interaction with the intended biological targets.

Potential Applications of this compound as a Research Tool for Pathway Elucidation

Should this compound be found to have a potent and selective effect on a particular biological pathway, it could be developed into a valuable research tool for elucidating the intricacies of that pathway. nih.govfraunhofer.de Small molecule probes are essential for dissecting complex cellular processes, as they can be used to perturb the function of specific proteins in a temporal and dose-dependent manner. nih.gov

For instance, if the compound is identified as a specific inhibitor of a particular enzyme, it could be used to study the downstream consequences of that enzyme's inhibition. This can help to validate the enzyme as a potential therapeutic target and to understand its role in both normal physiology and disease states.

The elucidation of a biochemical pathway often relies on the use of mutants or genetic knockdown techniques. ableweb.org A selective small molecule inhibitor like this compound could offer a complementary and often more versatile approach to achieve a similar outcome, allowing for a more nuanced study of cellular networks. numberanalytics.com

Q & A

Q. What are the common synthetic routes for 4-(4-Methylpiperazin-1-yl)butan-2-amine?

The synthesis typically involves reductive amination of 4-(4-methylpiperazin-1-yl)butan-2-one using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) under inert conditions. Alternative routes include nucleophilic substitution of halogenated intermediates with 4-methylpiperazine. For example, reacting 4-chlorobutan-2-amine with 4-methylpiperazine in polar aprotic solvents (e.g., DMF) at 60–80°C yields the target compound. Optimization of reaction time and stoichiometry is critical to achieving >85% purity .

Q. What spectroscopic techniques are used to confirm the structure of this compound?

- NMR : ¹H and ¹³C NMR verify the presence of the methylpiperazinyl group (δ 2.2–2.5 ppm for N–CH₃) and the butan-2-amine backbone (δ 1.2–1.5 ppm for CH₃).

- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak at m/z 185.2 [M+H]⁺.

- X-ray Crystallography : Single-crystal diffraction (using SHELXL ) resolves bond lengths and angles, particularly the spatial orientation of the piperazine ring relative to the amine chain .

Q. What are the primary biological targets of this compound?

this compound exhibits affinity for G protein-coupled receptors (GPCRs) and protein kinases due to its amine and heterocyclic moieties. Preclinical studies suggest modulation of serotonin (5-HT) and dopamine receptors, though specificity varies with structural analogs .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across studies?

Discrepancies often arise from variations in assay conditions (e.g., pH, temperature) or compound purity . Methodological steps include:

- Purity Validation : Use HPLC (>98% purity) and elemental analysis.

- Structural Confirmation : Cross-validate with X-ray crystallography (e.g., SHELXL refinement ).

- Comparative Pharmacological Assays : Replicate studies under standardized conditions (e.g., IC₅₀ measurements at fixed ATP concentrations for kinase assays) .

Q. What computational strategies are effective for predicting SAR (Structure-Activity Relationships)?

- Molecular Docking : Tools like AutoDock Vina model interactions with targets (e.g., kinases), highlighting key residues (e.g., Lys68 in acetylcholinesterase).

- QSAR Models : Use descriptors like logP, polar surface area, and H-bond donors to predict bioavailability and binding affinity.

- ADMET Prediction : Tools like SwissADME assess metabolic stability and toxicity risks, guiding structural modifications (e.g., adding electron-withdrawing groups to reduce off-target effects) .

Q. How can the compound’s solubility and stability be optimized for in vivo studies?

- Salt Formation : Hydrochloride salts improve aqueous solubility (tested via shake-flask method).

- Prodrug Design : Introduce enzymatically cleavable groups (e.g., acetyl) to enhance plasma stability.

- Formulation Studies : Use cyclodextrin complexes or lipid nanoparticles to prolong half-life in pharmacokinetic assays .

Q. What are the challenges in scaling up synthesis without compromising yield?

- Catalyst Optimization : Replace LiAlH₄ with safer catalysts (e.g., Pd/C for hydrogenation).

- Flow Chemistry : Continuous flow systems reduce side reactions and improve reproducibility.

- Purification : Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate → methanol) to isolate high-purity batches .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.